

Spectroscopic and Synthetic Profile of N-BOC-(methylamino)acetaldehyde: A Technical Guide

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Compound of Interest

Compound Name:	N-BOC-(methylamino)acetaldehyde
Cat. No.:	B104805

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This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **N-BOC-(methylamino)acetaldehyde**, a key intermediate in various synthetic applications. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, tabulated spectroscopic data for easy reference, and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the mass spectrometry, and representative nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **N-BOC-(methylamino)acetaldehyde**. The NMR and IR data are predicted based on the chemical structure and typical values for the functional groups present.

Table 1: Mass Spectrometry Data

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI+)
Mass Analyzed	m/z
Molecular Ion	174 [M+H] ⁺
Molecular Formula	C ₈ H ₁₅ NO ₃
Molecular Weight	173.21 g/mol

Table 2: Representative ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.65	s	1H	-CHO
4.10	s	2H	-N-CH ₂ -CHO
2.95	s	3H	-N-CH ₃
1.48	s	9H	-C(CH ₃) ₃ (BOC)

Table 3: Representative ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
200.5	-CHO
155.0	-N-C=O (BOC)
80.5	-O-C(CH ₃) ₃ (BOC)
58.0	-N-CH ₂ -CHO
35.0	-N-CH ₃
28.5	-O-C(CH ₃) ₃ (BOC)

Table 4: Representative IR Data (Thin Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2978, 2935	Medium	C-H Stretch (Alkyl)
2830, 2730	Medium	C-H Stretch (Aldehyde)
1735	Strong	C=O Stretch (Aldehyde)
1695	Strong	C=O Stretch (BOC carbamate)
1368	Medium	C-H Bend (tert-butyl)
1160	Strong	C-O Stretch (BOC carbamate)

Experimental Protocols

Synthesis of N-BOC-(methylamino)acetaldehyde

A common and effective method for the synthesis of **N-BOC-(methylamino)acetaldehyde** is the oxidation of N-BOC-N-methylaminoethanol. Two widely used oxidation protocols are detailed below.

1. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and selective method for oxidizing primary alcohols to aldehydes.

- Materials:
 - N-BOC-N-methylaminoethanol
 - Dess-Martin Periodinane (DMP)
 - Dichloromethane (DCM)
 - Saturated aqueous sodium bicarbonate (NaHCO₃) solution
 - Sodium thiosulfate (Na₂S₂O₃) solution
 - Anhydrous magnesium sulfate (MgSO₄)

- Procedure:

- Dissolve N-BOC-N-methylaminoethanol (1 equivalent) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add Dess-Martin Periodinane (1.1-1.5 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and a solution of Na₂S₂O₃.
- Stir the mixture vigorously until the layers become clear.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude **N-BOC-(methylamino)acetaldehyde**.
- The product can be purified by flash column chromatography if necessary.

2. Swern Oxidation

The Swern oxidation is another widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

- Materials:

- N-BOC-N-methylaminoethanol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)

- Dichloromethane (DCM)
- Procedure:
 - Prepare a solution of oxalyl chloride (1.5-2.0 equivalents) in dichloromethane and cool it to -78 °C (dry ice/acetone bath).
 - Slowly add a solution of DMSO (2.0-3.0 equivalents) in dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15-30 minutes.
 - Add a solution of N-BOC-N-methylaminoethanol (1 equivalent) in dichloromethane dropwise, keeping the temperature at -78 °C. Stir for 30-60 minutes.
 - Add triethylamine (4.0-5.0 equivalents) to the reaction mixture and stir for an additional 15-30 minutes at -78 °C.
 - Allow the reaction to warm to room temperature.
 - Quench the reaction with water and separate the organic layer.
 - Extract the aqueous layer with dichloromethane.
 - Combine the organic layers, wash with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified **N-BOC-(methylamino)acetaldehyde** in about 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ^1H NMR to achieve adequate signal intensity.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

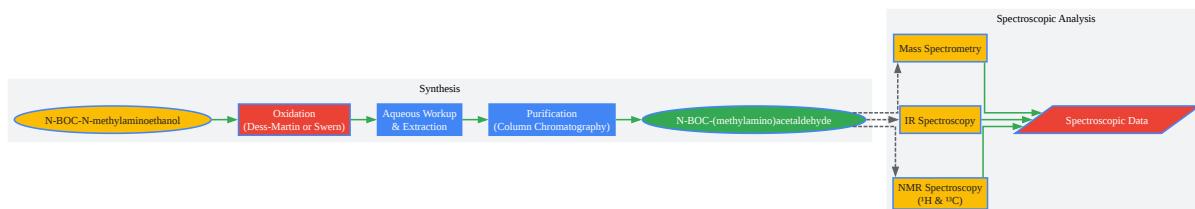
2. Infrared (IR) Spectroscopy

- Sample Preparation: As **N-BOC-(methylamino)acetaldehyde** is a liquid, a neat spectrum can be obtained by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). Acquire the spectrum in positive ion mode to observe the protonated molecular ion $[\text{M}+\text{H}]^+$.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Workflow and Pathway Diagrams



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Caption: Synthetic and analytical workflow for **N-BOC-(methylamino)acetaldehyde**.

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